4-Acetylthiobutyronitrile

Description

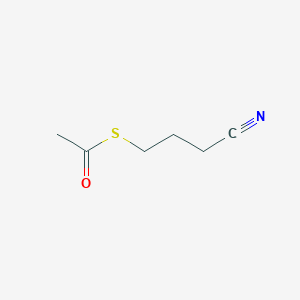

4-Acetylthiobutyronitrile is an organosulfur compound characterized by a butyronitrile backbone (four-carbon chain terminating in a nitrile group) with an acetylthio (-SAc) substituent at the 4-position. Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol.

Properties

Molecular Formula |

C6H9NOS |

|---|---|

Molecular Weight |

143.21 g/mol |

IUPAC Name |

S-(3-cyanopropyl) ethanethioate |

InChI |

InChI=1S/C6H9NOS/c1-6(8)9-5-3-2-4-7/h2-3,5H2,1H3 |

InChI Key |

HCIMIXKFUKXMND-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(Dibutylamino)butyronitrile

Key Differences :

- Substituent: The 4-position carries a dibutylamino group (-N(C₄H₉)₂) instead of an acetylthio group.

- Molecular Weight: Higher molecular weight (196.34 g/mol) due to the bulky amino substituent .

- Reactivity: The amino group is basic and can participate in acid-base reactions, whereas the acetylthio group may act as a leaving group or undergo thioester hydrolysis.

| Property | 4-Acetylthiobutyronitrile | 4-(Dibutylamino)butyronitrile |

|---|---|---|

| Molecular Formula | C₆H₉NOS | C₁₁H₂₀N₂ |

| Molecular Weight (g/mol) | 143.21 | 196.34 |

| Key Functional Group | Acetylthio (-SAc) | Dibutylamino (-N(C₄H₉)₂) |

| Polarity | Moderate (nitrile + SAc) | Lower (non-polar amino group) |

Applications: 4-(Dibutylamino)butyronitrile is used in agrochemicals or surfactants due to its lipophilic amino group, while this compound’s reactivity suggests utility in thiol-protecting strategies .

2-(Benzylthio)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4a)

Key Differences :

- Core Structure : Compound 4a features a pyrimidine ring with a benzylthio (-S-CH₂C₆H₅) substituent, unlike the linear butyronitrile chain.

- Sulfur Reactivity : The benzylthio group is less electrophilic than acetylthio, favoring thioether stability over hydrolysis .

| Property | This compound | Compound 4a |

|---|---|---|

| Molecular Formula | C₆H₉NOS | C₁₉H₁₃FN₃OS |

| Molecular Weight (g/mol) | 143.21 | 365.39 |

| Sulfur Group | Acetylthio (-SAc) | Benzylthio (-S-CH₂C₆H₅) |

| Stability | Prone to hydrolysis | More stable (thioether) |

Applications : Compound 4a is a heterocyclic intermediate in drug discovery, whereas this compound’s simpler structure may serve as a precursor for thiolated polymers .

4-Aminobenzonitrile

Key Differences :

- Aromatic vs. Aliphatic: 4-Aminobenzonitrile is an aromatic nitrile with an amino group (-NH₂) para to the nitrile, contrasting with the aliphatic acetylthio-substituted butyronitrile.

- Electronic Effects: The amino group in 4-aminobenzonitrile strongly activates the aromatic ring for electrophilic substitution, while the acetylthio group in this compound may deactivate adjacent sites .

| Property | This compound | 4-Aminobenzonitrile |

|---|---|---|

| Molecular Formula | C₆H₉NOS | C₇H₆N₂ |

| Molecular Weight (g/mol) | 143.21 | 118.14 |

| Structure | Aliphatic nitrile | Aromatic nitrile |

| Reactivity | Thioester hydrolysis | Electrophilic substitution |

Applications: 4-Aminobenzonitrile is used in dyes and coordination chemistry, while this compound’s aliphatic chain enables flexibility in polymer chemistry .

4-Methoxybutyrylfentanyl

Key Differences :

- Complexity : 4-Methoxybutyrylfentanyl is a fentanyl analog with a piperidine ring and methoxy group, lacking a nitrile moiety.

| Property | This compound | 4-Methoxybutyrylfentanyl |

|---|---|---|

| Molecular Formula | C₆H₉NOS | C₂₄H₃₂N₂O₂ |

| Molecular Weight (g/mol) | 143.21 | 380.52 |

| Key Functional Group | Nitrile + Acetylthio | Piperidine + Methoxy |

| Bioactivity | Non-pharmacological | Opioid receptor agonist |

Applications : 4-Methoxybutyrylfentanyl is a controlled substance, highlighting the divergent roles of nitrile derivatives in medicinal vs. industrial contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.